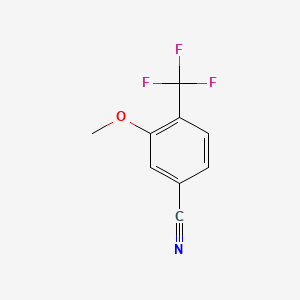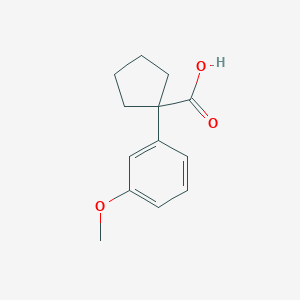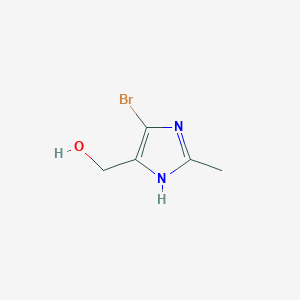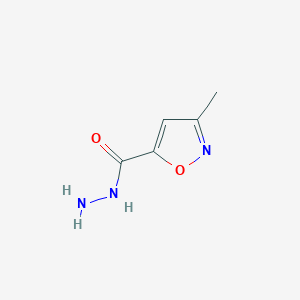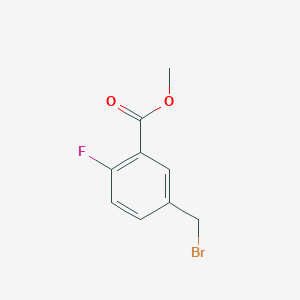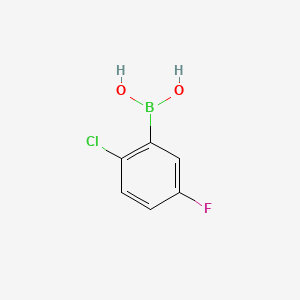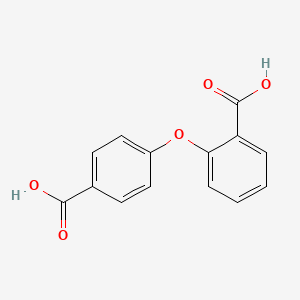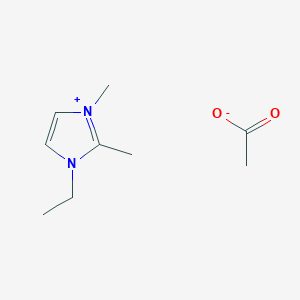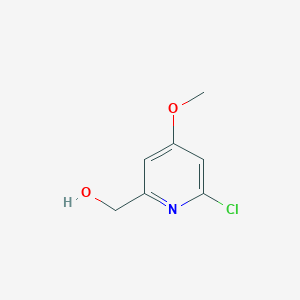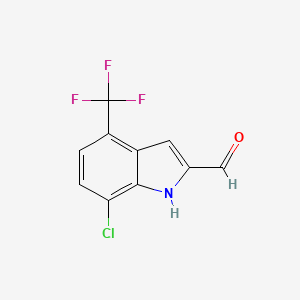
N-methyl-2,3-dihydro-1H-inden-5-amine
Übersicht
Beschreibung
“N-methyl-2,3-dihydro-1H-inden-5-amine” is a chemical compound with the CAS Number: 2084-72-2 . It has a molecular weight of 147.22 and is in liquid form . The IUPAC name for this compound is N-methyl-1-indanamine .
Molecular Structure Analysis
The InChI code for “N-methyl-2,3-dihydro-1H-inden-5-amine” is 1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-methyl-2,3-dihydro-1H-inden-5-amine” are not available, related compounds such as aminoindanes have been shown to cause transporter-mediated release (reverse transport) of monoamines .Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1H-inden-5-amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
INDAN-5-YL-METHYL-AMINE can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives, which can be synthesized from INDAN-5-YL-METHYL-AMINE, have shown potential in the treatment of cancer cells . They exhibit various biologically vital properties and have been used in the development of new therapeutic agents .
Antimicrobial Activity
INDAN-5-YL-METHYL-AMINE has been used in the synthesis of 2,3-dihydro-1H-inden-1-one derivatives, which have shown potent antibacterial and antifungal properties . These compounds have been tested against various bacteria and fungi, and most of them have shown broad-spectrum antibacterial activity .
Anti-inflammatory Activity
Indole derivatives, synthesized from INDAN-5-YL-METHYL-AMINE, have shown potential anti-inflammatory activity . This makes them useful in the treatment of various inflammatory disorders .
Antioxidant Activity
Indole derivatives have also shown antioxidant activity . Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms .
Antidiabetic Activity
Indole derivatives have shown potential antidiabetic activity . They can be used in the development of new therapeutic agents for the treatment of diabetes .
Antimalarial Activity
Indole derivatives have shown potential antimalarial activity . They can be used in the development of new therapeutic agents for the treatment of malaria .
Anticholinesterase Activity
Indole derivatives have shown potential anticholinesterase activity . Anticholinesterases are a type of drug that inhibits the breakdown of acetylcholine, a neurotransmitter, thereby increasing both the level and duration of action of the neurotransmitter .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFUFDQNDUGNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630452 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36218-36-7 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



